1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride 1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 200933-15-9
VCID: VC20163958
InChI: InChI=1S/C23H17F3N2.ClH/c24-23(25,26)21-13-7-12-20(16-21)22(28-15-14-27-17-28,18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-17H;1H
SMILES:
Molecular Formula: C23H18ClF3N2
Molecular Weight: 414.8 g/mol

1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride

CAS No.: 200933-15-9

Cat. No.: VC20163958

Molecular Formula: C23H18ClF3N2

Molecular Weight: 414.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride - 200933-15-9

Specification

CAS No. 200933-15-9
Molecular Formula C23H18ClF3N2
Molecular Weight 414.8 g/mol
IUPAC Name 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]imidazole;hydrochloride
Standard InChI InChI=1S/C23H17F3N2.ClH/c24-23(25,26)21-13-7-12-20(16-21)22(28-15-14-27-17-28,18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-17H;1H
Standard InChI Key DNQJQJGCVRZCJI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=CN=C4.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure comprises an imidazole ring linked to a trityl group (triphenylmethyl) bearing a trifluoromethyl (-CF₃) substituent at the 3-position of one phenyl ring. Key properties include:

PropertyValueSource
Molecular FormulaC₂₃H₁₈ClF₃N₂
Molecular Weight414.8 g/mol
IUPAC Name1-[diphenyl-(3-(trifluoromethyl)phenyl)methyl]imidazole hydrochloride
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=CN=C4.Cl
SolubilitySoluble in polar organic solvents (e.g., DMSO, chloroform)

Spectroscopic Data

  • ¹H NMR: Signals for aromatic protons (δ 7.2–7.8 ppm), imidazole protons (δ 6.8–7.1 ppm), and CF₃ group (no direct proton signal) .

  • ¹³C NMR: CF₃ carbon resonates at ~120 ppm (quartet, J = 288 Hz).

  • IR: Stretching vibrations for C-F (1120–1250 cm⁻¹) and imidazole N-H (3400 cm⁻¹) .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or tritylation reactions:

  • Tritylation of Imidazole:

    • Reaction of imidazole with 3-(trifluoromethyl)triphenylmethyl chloride in the presence of a base (e.g., triethylamine) .

  • Phosphorus Trichloride-Mediated Coupling:

    • Tritylcarbinol derivatives react with tri(1-imidazolyl)phosphine in chloroform or toluene under reflux .

Key Reaction Conditions

ParameterOptimal ValueYieldSource
Temperature40–100°C69–90%
SolventChloroform, toluene-
CatalystTriethylamine-

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 220°C .

  • Hydrolytic Sensitivity: Stable in anhydrous conditions but hydrolyzes slowly in aqueous acidic media.

  • Reactivity: Participates in imidazole-specific reactions (e.g., alkylation, metal coordination).

Lipophilicity and Solubility

  • LogP: Estimated at 3.51 (high lipophilicity due to CF₃ and trityl groups).

  • Aqueous Solubility: <0.1 mg/mL, necessitating formulation with solubilizing agents .

Biological Activity and Applications

Pharmacological Relevance

  • Enzyme Inhibition: Tritylimidazoles inhibit insulin-degrading enzyme (IDE) with IC₅₀ values <1 µM, suggesting potential in diabetes and Alzheimer’s research .

  • Cytotoxicity: Analogues with CF₃ groups show selective toxicity against cancer cell lines (e.g., HeLa) .

Future Research Directions

  • Biological Profiling: Comprehensive in vitro and in vivo studies to validate antimicrobial and anticancer claims.

  • Formulation Development: Nanoencapsulation to enhance aqueous solubility.

  • Structure-Activity Optimization: Modifying the trityl or imidazole moieties to improve potency .

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